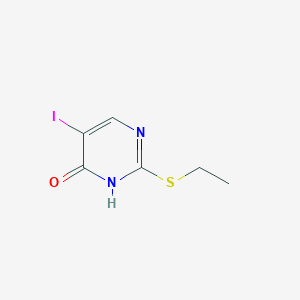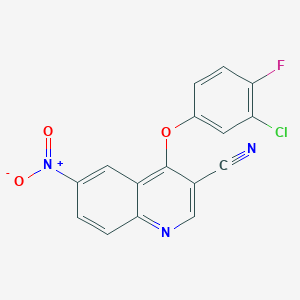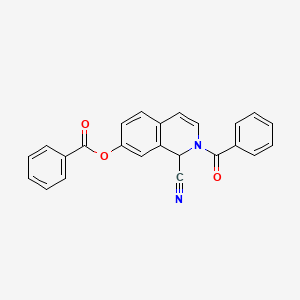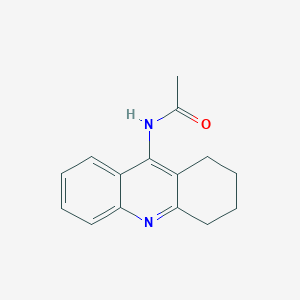
2-(Ethylsulfanyl)-5-iodopyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylthio)-5-iodopyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an ethylthio group at the 2-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-thiouracil with ethyl iodide to introduce the ethylthio group, followed by iodination at the 5-position using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-5-iodopyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylthio group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino derivative, while a Suzuki coupling reaction would introduce an aryl group at the 5-position.
Scientific Research Applications
2-(Ethylthio)-5-iodopyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid processes.
Organic Synthesis: Its reactivity makes it a useful intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-5-iodopyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with nucleic acids or enzymes involved in DNA replication or repair. The ethylthio group can enhance its binding affinity to certain biological targets, while the iodine atom can facilitate its incorporation into larger molecular frameworks.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-5-iodopyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-4,6-diiodopyrimidine: Contains additional iodine atoms, which can alter its reactivity and applications.
5-Iodo-2-thiouracil: Lacks the ethyl group, which can affect its solubility and reactivity.
Uniqueness
2-(Ethylthio)-5-iodopyrimidin-4(1H)-one is unique due to the combination of the ethylthio and iodine substituents, which confer specific chemical properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
CAS No. |
76510-62-8 |
|---|---|
Molecular Formula |
C6H7IN2OS |
Molecular Weight |
282.10 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-iodo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7IN2OS/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) |
InChI Key |
ZDJKAMOTORCINM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=O)N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine](/img/structure/B12917769.png)

![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)


![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)






![5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917853.png)

